H-Cys(Trt)-OtBu
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-tritylsulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO2S/c1-25(2,3)29-24(28)23(27)19-30-26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23H,19,27H2,1-3H3/t23-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVIZBZVUAOGUBQ-QHCPKHFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for H Cys Trt Otbu and Its Integration into Peptide Sequences
Incorporation of H-Cys(Trt)-OtBu in Solid-Phase Peptide Synthesis (SPPS)
Coupling Reagent Systems for Peptide Bond Formation
Carbodiimide-Based Reagents
Carbodiimides are a cornerstone of peptide bond formation, activating the carboxyl group of an amino acid for nucleophilic attack by the amino group of another. Common carbodiimides used in SPPS include N,N'-diisopropylcarbodiimide (DIC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) bachem.comiris-biotech.de.
DIC (N,N'-Diisopropylcarbodiimide): DIC is favored in SPPS due to the solubility of its urea (B33335) byproduct in common solvents, facilitating its removal by washing bachem.comiris-biotech.de. For coupling this compound, DIC, particularly in combination with additives like HOBt or Oxyma Pure, is considered an excellent method for minimizing racemization, especially under base-free conditions bachem.com. Research indicates that DIC/OxymaPure is effective for incorporating hindered amino acids, including Fmoc-Cys(Trt)-OH acs.orgacs.org.
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): EDC·HCl is a water-soluble carbodiimide, making it suitable for aqueous couplings, though its stability can be limited in such conditions bachem.com. While commonly used in solution-phase synthesis for its ease of byproduct removal via aqueous extraction, its application in SPPS is also noted iris-biotech.depeptide.comnih.gov. However, EDC·HCl can lead to higher epimerization compared to DIC, especially in the presence of bases tandfonline.com.
Phosphonium/Uronium Salt-Based Reagents
Phosphonium and uronium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluorophosphate), are highly efficient coupling agents researchgate.netnih.govnih.gov. These reagents, typically used with a tertiary amine base like DIEA (N,N-diisopropylethylamine), are known for rapid coupling kinetics.
However, their use with cysteine derivatives can be problematic, often leading to significant levels of racemization, particularly when used with bases like DIEA or NMM (N-methylmorpholine) and pre-activation steps nih.govnih.govgoogle.com. Studies have shown that HATU/DIEA can lead to 5-33% racemization with cysteine nih.gov. To mitigate this, employing these reagents under acidic or neutral conditions, or using hindered bases like 2,4,6-trimethylpyridine (B116444) (TMP) without pre-activation, can significantly reduce racemization nih.govgoogle.com. For instance, HBTU/HOBt/TMP without pre-activation in a CH₂Cl₂/DMF mixture has been recommended for safe cysteine incorporation nih.gov.
Additives for Coupling Efficiency and Racemization Suppression
Additives play a critical role in enhancing coupling efficiency and suppressing racemization, especially for sensitive amino acids like cysteine bachem.comresearchgate.netpeptide.commdpi.com.
HOBt (1-Hydroxybenzotriazole): HOBt is a widely used additive that accelerates coupling and suppresses racemization by forming an active ester intermediate and minimizing oxazolone (B7731731) formation bachem.comiris-biotech.deresearchgate.netpeptide.commdpi.com. Its combination with carbodiimides like DIC is highly effective for coupling Fmoc-Cys(Trt)-OH, particularly in base-free conditions to minimize racemization bachem.com.
HOAt (7-Aza-1-hydroxybenzotriazole): HOAt is another potent additive that often outperforms HOBt due to the anchimeric assistance provided by its nitrogen atom, leading to faster coupling and better racemization suppression researchgate.netmdpi.com.
Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate): Oxyma Pure is a modern, non-explosive alternative to HOBt and HOAt, offering high coupling rates and low racemization when used with carbodiimides bachem.comacs.orgmdpi.com. It has been shown to be effective in minimizing side reactions during amide formation with DIC acs.org.
The presence of these additives is crucial when coupling cysteine, as it is particularly prone to racemization peptide.commdpi.com.
Resin Support Selection and Compatibility
Wang Resin: This is a common choice for synthesizing peptide acids. It is stable to Fmoc deprotection conditions but cleaved by strong acids like TFA. Cysteine residues at the C-terminus on Wang resin can be prone to epimerization and β-piperidinylalanine formation during chain extension sigmaaldrich.com.
Rink Amide Resin: This resin is used for synthesizing peptide amides. It is also compatible with Fmoc/tBu chemistry acs.orggoogle.comcsic.es. Similar considerations regarding cysteine coupling efficiency and racemization apply as with other resins.
2-Chlorotrityl Chloride (2-CTC) Resin: This resin is known for its mild cleavage conditions, which can be beneficial for acid-sensitive peptides. It is also reported to help avoid diketopiperazine formation and minimize β-elimination of C-terminal cysteine residues google.combiosynth.comsigmaaldrich.com.
Protecting Group Strategies Employing Trityl and Tert Butyl Esters in H Cys Trt Otbu Chemistry
Trityl (Trt) as a Cysteine Thiol Protecting Group
The trityl (Trt) group, derived from triphenylmethyl, is a widely employed protecting group for the thiol functionality of cysteine residues in peptide synthesis ontosight.airesearchgate.net. Its popularity stems from its ease of introduction, stability under various coupling conditions, and its selective removal under acidic conditions ontosight.aithermofisher.com. The Trt group effectively prevents the highly reactive thiol group from undergoing oxidation to form disulfide bonds or participating in other undesired alkylation or acylation reactions during peptide chain elongation ontosight.airsc.org.
Acid Lability and Cleavage Conditions
The acid lability of the Trt group is a cornerstone of its utility in peptide synthesis. The cleavage mechanism involves the protonation of the sulfur atom, leading to the formation of a stable trityl carbocation, which is then released, regenerating the free thiol total-synthesis.comnih.gov. This process is typically facilitated by strong acids.
A common and effective method for the global deprotection of peptides synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, including the removal of the Trt group from cysteine, involves the use of trifluoroacetic acid (TFA)-based cocktails sigmaaldrich.commdpi.com. A standard cleavage cocktail consists of TFA in combination with scavengers like triisopropylsilane (B1312306) (TIS) and water, typically in a ratio of 95:2.5:2.5 sigmaaldrich.commdpi.com. This mixture efficiently cleaves acid-labile protecting groups, including the Trt group, under mild conditions, usually within a few hours at room temperature sigmaaldrich.commdpi.com. The presence of TIS is crucial for capturing the highly reactive trityl carbocations generated during deprotection, thereby preventing them from alkylating sensitive amino acid residues such as tryptophan or methionine nih.govresearchgate.net.
The concept of orthogonality is paramount in peptide synthesis, allowing for the selective removal of one protecting group without affecting others iris-biotech.depeptide.com. The Trt group exhibits excellent orthogonality with the base-labile Fmoc group, which is the standard N-terminal protection in Fmoc/tBu solid-phase peptide synthesis (SPPS) rsc.orgiris-biotech.de. The Trt group remains intact during the piperidine (B6355638) treatment used for Fmoc deprotection sigmaaldrich.com. Furthermore, Trt is generally stable to many other common side-chain protecting groups, enabling selective deprotection strategies for complex peptide architectures, such as the synthesis of peptides with multiple disulfide bonds rsc.orgiris-biotech.desigmaaldrich.com. For instance, while Trt is acid-labile, other groups like tert-butyl (tBu) esters are also acid-labile but often require different conditions or scavengers for efficient removal, allowing for staged deprotection iris-biotech.depeptide.com.
Stability Considerations
The stability of the Trt group under various reaction conditions is crucial for its successful application in peptide synthesis.
A key advantage of the Trt group is its remarkable stability under the basic conditions employed for Fmoc deprotection sigmaaldrich.com. The standard procedure for removing the Fmoc group involves treatment with a solution of piperidine in N,N-dimethylformamide (DMF) mdpi.comuci.edu. During this process, the Trt group remains unaffected, ensuring that the cysteine thiol remains protected until the final cleavage step sigmaaldrich.com. This stability is essential for the stepwise elongation of the peptide chain without premature deprotection of the cysteine residue.
Data Tables
Table 1: Common Trityl (Trt) Deprotection Conditions
| Reagent System | Concentration/Ratio (v/v) | Typical Time | Temperature | Role of Scavenger(s) | References |
| TFA/TIS/Water | 95:2.5:2.5 | 2-4 hours | Room Temp. | TIS scavenges carbocations; Water stabilizes | sigmaaldrich.commdpi.com |
| TFA | 95% | 2-4 hours | Room Temp. | TIS, water, EDT, anisole, etc. (as needed) | thermofisher.comsigmaaldrich.comresearchgate.net |
| TFA/TIS/DCM | 1:2:97 | 30 minutes | Room Temp. | TIS scavenges carbocations | peptide.com |
Table 2: Orthogonality of Trityl (Trt) with Common Protecting Groups
| Protecting Group | Functional Group Protected | Removal Conditions | Trt Stability Under Removal Conditions | References |
| Fmoc | α-Amino | 20% Piperidine in DMF | Stable | sigmaaldrich.comuci.edu |
| Boc | α-Amino | TFA (e.g., 95% TFA) | Labile | thermofisher.comtotal-synthesis.com |
| tBu Ester | Carboxyl | TFA (e.g., 95% TFA) | Labile | thermofisher.compeptide.com |
| tBu Ether | Hydroxyl (Ser, Thr, Tyr) | TFA (e.g., 95% TFA) | Labile | thermofisher.compeptide.com |
| Mmt | Thiol (Cys) | 1% TFA in DCM/TIS | Labile (more labile than Trt) | peptide.com |
| Acm | Thiol (Cys) | Hg(OAc)₂, AgOTf, I₂ | Stable to TFA | sigmaaldrich.compeptide.com |
Note: The compound H-Cys(Trt)-OtBu itself combines the S-Trityl protection for cysteine's thiol and a tert-butyl ester for the carboxyl group. The tert-butyl ester is also acid-labile, typically removed concurrently with the Trt group during final TFA cleavage. thermofisher.compeptide.com.
Advanced Applications and Role in Complex Peptide Synthesis Featuring H Cys Trt Otbu
Synthesis of Peptides Containing Disulfide Bridges
Disulfide bonds are crucial for the structural integrity and biological activity of many peptides and proteins, often stabilizing their three-dimensional conformations. H-Cys(Trt)-OtBu is instrumental in the controlled formation of these bonds.
Disulfide Bond Formation Strategies and Selective Oxidation
During peptide synthesis, the highly reactive thiol group of cysteine must be protected to prevent premature oxidation to disulfide bonds or other unwanted side reactions peptide.comontosight.airsc.org. The trityl (Trt) group on this compound serves this purpose effectively. It is labile to acidic conditions, typically removed by trifluoroacetic acid (TFA) during the final cleavage step from the solid support ontosight.aisigmaaldrich.combachem.com. Following deprotection, the exposed thiol groups can undergo oxidative coupling to form disulfide bonds rsc.orgsigmaaldrich.com. Common oxidation methods include air oxidation, treatment with DMSO, iodine, or potassium ferricyanide (B76249) sigmaaldrich.combachem.comsigmaaldrich.com. The Trt group's removal during standard TFA cleavage allows for the peptide to be obtained initially in its reduced, monomeric form, which can then be oxidized to form disulfide bonds sigmaaldrich.com.
Regioselective Disulfide Bridging with Differential Cysteine Protection
For peptides containing multiple cysteine residues, achieving regioselective disulfide bond formation is critical to ensure the correct native structure. This often requires the use of orthogonally protected cysteine residues, meaning different protecting groups that can be removed independently under distinct chemical conditions rsc.orgsigmaaldrich.comresearchgate.netnih.goviris-biotech.de. While this compound itself provides one type of protection, its Trt group's acid lability is key. The Trt group can be selectively removed in the presence of other, more acid-stable protecting groups, or vice versa sigmaaldrich.comnih.gov. For instance, the Trt group is more acid-labile than tert-butyl (tBu) or acetamidomethyl (Acm) groups peptide.comsigmaaldrich.com. This differential lability allows for the sequential deprotection and oxidation of specific cysteine pairs, enabling the controlled formation of disulfide bridges sigmaaldrich.comsigmaaldrich.comnih.gov. For example, Trt can be removed with TFA, while other groups like Acm require different reagents (e.g., iodine or mercury salts) for their removal and subsequent disulfide bond formation bachem.comsigmaaldrich.com.
Fragment Condensation Strategies in Large Peptide Synthesis
The synthesis of large peptides is often more efficiently achieved through fragment condensation, where smaller, pre-synthesized peptide fragments are coupled together google.comgoogle.comnewdrugapprovals.orgsigmaaldrich-jp.com. This compound is valuable in this context because the Trt group protects the cysteine thiol during the coupling reactions, which can involve activating the C-terminus of one fragment and reacting it with the N-terminus of another google.comgoogle.comnewdrugapprovals.orgsigmaaldrich-jp.com. The OtBu ester protects the C-terminus of the fragment, making it suitable for activation and coupling. The stability of the Trt group under coupling conditions and its subsequent removal during final deprotection are crucial for the successful assembly of large peptide chains peptide.comontosight.aisigmaaldrich.combachem.com. The use of 2-chlorotrityl resins, which are also acid-labile, is often employed in conjunction with Trt-protected amino acids for the synthesis of protected peptide fragments intended for condensation peptide.comsigmaaldrich-jp.com.
Role in the Synthesis of Specific Biologically Active Peptides
This compound has been specifically employed in the synthesis of several important therapeutic peptides.
Octreotide Synthesis
Octreotide, a synthetic analog of somatostatin (B550006), is a cyclic peptide that contains a disulfide bridge critical for its biological activity google.comnih.govtandfonline.com. The synthesis of Octreotide often involves fragment condensation strategies where this compound is used to incorporate cysteine residues google.comtandfonline.com. For example, in solution-phase synthesis, fragments containing Cys(Trt) residues are coupled, followed by deprotection of the Trt groups and subsequent oxidation to form the disulfide bond google.comtandfonline.com. The Trt group's lability allows for its removal during the final cleavage and deprotection steps, facilitating the formation of the essential disulfide linkage sigmaaldrich.comgoogle.comtandfonline.com.
Nangibotide Synthesis
Nangibotide is a synthetic peptide that acts as an antagonist of triggering receptor expressed on myeloid cells-1 (TREM-1), investigated for its anti-inflammatory properties newdrugapprovals.orgnih.govnewdrugapprovals.org. Its synthesis, often performed via solid-phase peptide synthesis (SPPS) and fragment condensation, utilizes this compound. For instance, patents describe the preparation of Nangibotide using fragment condensation where H-Cys(Trt)-Met-MBHA resin is a key intermediate google.comnewdrugapprovals.orgnewdrugapprovals.org. The Trt group protects the cysteine thiol during fragment coupling and is removed during the final cleavage step, allowing for subsequent processing, which may include disulfide bond formation if the peptide's structure requires it google.comnewdrugapprovals.orgnewdrugapprovals.org.
Plecanatide Synthesis
Plecanatide is a therapeutic peptide, a guanylin (B122020) analog used in the treatment of chronic idiopathic constipation. Its structure is characterized by a linear sequence containing four cysteine residues that form two intramolecular disulfide bonds, contributing significantly to its conformational stability and biological activity nih.govgoogle.comgoogle.comgoogle.comgoogle.com. The synthesis of Plecanatide often involves complex strategies, including hybrid solid-phase and liquid-phase approaches, or fully solid-phase methods.
In these syntheses, this compound, or its N-terminally protected counterpart (e.g., Fmoc-Cys(Trt)-OH), is a key building block for introducing cysteine residues. The trityl (Trt) group on the thiol side chain is crucial for preventing premature oxidation and allowing for selective disulfide bond formation. Various strategies employ orthogonal protection schemes, such as using the Trt group in conjunction with acetamidomethyl (Acm) or other thiol-protecting groups, to enable the regioselective formation of the two disulfide bridges nih.govgoogle.comgoogle.comgoogle.comgoogleapis.comgoogleapis.com. Optimized solid-phase synthesis protocols, often utilizing microwave assistance and specific coupling reagents, have demonstrated the ability to achieve high yields and purity for Plecanatide google.comgoogle.comgoogle.comjustia.com. For instance, specific solid-phase methods have reported crude peptide purities exceeding 80% and purified peptide yields over 40% google.comgoogle.com.
Eptifibatide Synthesis
Eptifibatide is a cyclic heptapeptide (B1575542) that functions as a potent antagonist of the platelet glycoprotein (B1211001) IIb/IIIa receptor, used clinically to prevent thrombotic events. Its structure features a single disulfide bridge that links 3-mercaptopropionic acid (MPA) to a cysteine residue within the peptide chain, along with an unnatural amino acid, homoarginine (Har) rsc.orggoogle.comacs.orgresearchgate.netwipo.intresearchgate.net.
The synthesis of Eptifibatide commonly utilizes this compound (or Fmoc-Cys(Trt)-OH) to incorporate the cysteine residue that participates in the critical disulfide bond. The trityl protection on the cysteine thiol is essential for maintaining the integrity of the molecule during peptide assembly and is removed under acidic conditions, typically during the final cleavage step, allowing for disulfide bond formation google.comacs.orgresearchgate.netresearchgate.netgoogle.com. Industrial-scale production often employs optimized microwave-assisted solid-phase peptide synthesis (MW-SPPS) strategies, sometimes combined with solution-phase steps, to achieve high purity and yield. These advanced processes can deliver Eptifibatide with purities around 80% or higher, with optimized automated processes yielding significantly improved results and facilitating kilogram-scale production acs.orgresearchgate.netresearchgate.net.
RGD Sequence-Containing Cyclic Peptides
Cyclic peptides incorporating the Arg-Gly-Asp (RGD) sequence are a significant class of biomolecules known for their ability to bind to integrin receptors, which are involved in various cellular processes such as cell adhesion, migration, and proliferation. These peptides are often cyclic, frequently stabilized by disulfide bonds formed between cysteine residues, to enhance their conformational rigidity, receptor binding affinity, and metabolic stability nih.govresearchgate.netgoogle.comresearchgate.netnih.govresearchgate.netnih.gov.
This compound serves as a crucial precursor for incorporating cysteine residues into these RGD-containing cyclic peptides. The trityl protection on the thiol group is standard for Fmoc-based SPPS and facilitates the formation of disulfide bonds, either on-resin or in solution, after selective deprotection. Synthesis strategies typically involve Fmoc SPPS, followed by cyclization and deprotection steps. For instance, the synthesis of cyclic RGD peptides has been significantly improved using microwave-assisted techniques and advanced coupling reagents like COMU, leading to high purity (>95%) and yields of the desired cyclic peptides nih.govresearchgate.net.
Pseudo-Proline Monomer Integration
Pseudo-proline (ψ-Pro) monomers are specialized amino acid derivatives designed to mitigate aggregation and improve the solubility and coupling efficiency of peptides during solid-phase peptide synthesis (SPPS) chempep.comiris-biotech.dewikipedia.orgacs.orgmerckmillipore.com. These monomers are formed by reversibly protecting the side chains of serine, threonine, or cysteine residues as proline-like oxazolidine (B1195125) or thiazolidine (B150603) rings. Cysteine-derived pseudo-prolines form thiazolidine rings, which are labile to trifluoroacetic acid (TFA), regenerating the native cysteine residue upon final deprotection chempep.comwikipedia.orgmerckmillipore.com.
On-Resin Cyclization Approaches
On-resin cyclization is a powerful strategy in peptide synthesis that allows for the formation of cyclic structures while the peptide remains covalently attached to the solid support. This approach offers advantages in terms of purification efficiency and the ability to control reaction conditions more precisely, especially for peptides with multiple disulfide bonds or complex cyclization patterns acs.orgresearchgate.netacs.orgcnr.itlifetein.comsigmaaldrich-jp.comresearchgate.net.
This compound is particularly well-suited for on-resin cyclization strategies involving disulfide bond formation. The trityl (Trt) protecting group on the cysteine thiol can be selectively removed under mild acidic conditions (e.g., dilute TFA) while the peptide is still on the resin. This deprotection exposes the free thiol group, allowing for subsequent on-resin oxidation to form the disulfide bridge. This process can be performed orthogonally to the removal of other side-chain protecting groups, enabling the stepwise formation of multiple disulfide bonds sigmaaldrich-jp.comresearchgate.netpeptide.comsigmaaldrich.comsigmaaldrich.com. Novel reagents, such as N-chlorosuccinimide (NCS) activated by acid, have been developed to facilitate rapid and efficient on-resin disulfide bond formation, even with commonly used cysteine protecting groups like Trt sigmaaldrich-jp.comresearchgate.net.
Data Tables
Table 1: Common Cysteine Protecting Groups in Fmoc SPPS and Their Properties
| Protecting Group | Side Chain Protection | Lability to TFA | Orthogonality to Trt/tBu | Primary Application in SPPS | Key References |
| Trityl (Trt) | Thiol (-SH) | Acid-labile | N/A | Disulfide bond formation, On-resin cyclization | peptide.comsigmaaldrich.comnih.gov |
| Acm | Thiol (-SH) | TFA-stable | Orthogonal to TFA-labile | Selective disulfide formation, intermediate purification | lifetein.compeptide.combachem.com |
| tBu | Thiol (-SH) | TFA-stable | Orthogonal to TFA-labile | Protection during acidolysis, requires specific cleavage | peptide.comsigmaaldrich.combachem.com |
| Mmt | Thiol (-SH) | Milder acid-labile than Trt | Orthogonal to Trt/tBu | Sequential disulfide formation | sigmaaldrich-jp.comsigmaaldrich.com |
| StBu | Thiol (-SH) | Acid-labile | Varies | On-resin disulfide bond formation | rsc.orgresearchgate.net |
Table 2: Synthesis Performance Data for Key Peptides Utilizing Protected Cysteine Derivatives
| Peptide Name | Typical Yield Range (Optimized) | Typical Purity Range (Optimized) | Key Synthesis Strategy Highlighted | Relevant Cysteine Protection |
| Plecanatide | >40% | >80% | Optimized SPPS, Hybrid methods | Trt, Acm (orthogonal) |
| Eptifibatide | Variable (e.g., 60% for Strategy A) | ~80% (commercial), >90% (optimized) | MW-assisted SPPS, On-resin cyclization | Trt |
| Cyclic RGD Peptides | High | >95% | MW-assisted SPPS, COMU coupling | Trt |
Note: Yields and purities can vary significantly based on specific protocols, scale, and purification methods.
Compound List
This compound: Nα-protected cysteine derivative with S-trityl and C-terminal tert-butyl ester protection.
Plecanatide: A therapeutic peptide containing two disulfide bonds.
Eptifibatide: A cyclic heptapeptide and GPIIb/IIIa inhibitor with a disulfide bond.
RGD Sequence-Containing Cyclic Peptides: Peptides with the Arg-Gly-Asp motif, often cyclized via disulfide bonds.
Pseudo-Proline Monomers: Amino acid derivatives that mimic proline to prevent peptide aggregation.
Trityl (Trt): A common acid-labile protecting group for thiols.
tert-Butyl (OtBu): An acid-labile protecting group for carboxylates.
Acetamidomethyl (Acm): A thiol protecting group stable to TFA.
4-Methoxytrityl (Mmt): A thiol protecting group more acid-labile than Trt.
tert-Butylthio (StBu): A thiol protecting group used in specific on-resin strategies.
3-Mercaptopropionic Acid (MPA): An unnatural amino acid analog involved in Eptifibatide structure.
Reaction Mechanisms, Kinetics, and Side Reactions in H Cys Trt Otbu Chemistry
Formation and Mitigation of Undesired Side Reactions
Back-Alkylation and Reattachment to Resin
During the final cleavage step of SPPS, typically performed with strong acids like trifluoroacetic acid (TFA), protecting groups and resin linkers are cleaved, generating reactive cationic species. These cations, particularly trityl cations derived from the Trt protecting group, can alkylate nucleophilic amino acid residues within the growing peptide chain. Cysteine residues, with their accessible thiol group, are particularly susceptible to such reactions, leading to modification. Furthermore, these reactive cations can cause irreversible reattachment of the peptide to the solid support if they react with the peptide-resin linkage sigmaaldrich.com.
The use of specific resins, such as 2-chlorotrityl chloride (2-ClTrt) resin, is known to be acid-sensitive and suitable for synthesizing protected peptide fragments, with cysteine attachment occurring without significant racemization rapp-polymere.com. Strategies to prevent back-alkylation include the use of Fmoc-XAL-PEG-PS resins for C-terminal amides thermofisher.com and the careful selection of scavengers in the cleavage cocktail to quench reactive cations sigmaaldrich.comacs.org.
Racemization During Coupling
Racemization at the α-carbon of cysteine residues is a significant concern during peptide coupling reactions. This process, which leads to the formation of D-cysteine epimers, can compromise the stereochemical integrity of the final peptide product. Cysteine residues are particularly prone to racemization when subjected to base-mediated activation methods, elevated temperatures, or pre-activation protocols nih.govnih.gov.
The choice of coupling reagent plays a critical role in minimizing racemization. Studies have indicated that while reagents like HATU can induce significant racemization in Fmoc-Cys(Trt)-OH, the combination of diisopropylcarbodiimide (DIC) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is far more effective in suppressing this side reaction nih.govresearchgate.net. Coupling in the absence of bases, or using milder bases, can also reduce the extent of racemization nih.govbachem.com. Microwave-assisted SPPS, while accelerating reaction rates, can also increase the propensity for cysteine racemization; however, lowering the microwave coupling temperature can mitigate this effect nih.gov.
Table 1: Racemization of Fmoc-Cys(Trt)-OH During Coupling
| Coupling Reagent System | Base Used | Racemization (%) | Reference |
| HATU/NMM | NMM | ~1.8% | nih.govresearchgate.net |
| DIC/Oxyma | None | <0.1% | nih.govresearchgate.net |
| DIC/HOBt | None | Low | bachem.com |
Note: Values are approximate and based on comparative studies. NMM = N-methylmorpholine; DIC = Diisopropylcarbodiimide; HOBt = 1-hydroxybenzotriazole (B26582).
Beta-Elimination in C-Terminal Cysteine Residues
When cysteine is positioned at the C-terminus of a peptide and linked to the resin via an ester bond, it becomes susceptible to base-catalyzed β-elimination. This reaction is typically initiated by the abstraction of the α-proton by the base used for Fmoc deprotection (e.g., piperidine). The resulting carbanion can undergo elimination of the protected thiol group, forming a dehydroalanine (B155165) residue. This highly reactive intermediate can then be attacked by the nucleophilic amine of piperidine (B6355638), leading to the formation of the undesired side product 3-(1-piperidinyl)alanine bachem.compeptide.comntu.edu.sgiris-biotech.de.
The bulky trityl (Trt) protecting group on the cysteine thiol offers some protection against this side reaction by sterically hindering the approach of the base and stabilizing intermediates, thereby minimizing the formation of 3-(1-piperidinyl)alanine peptide.comntu.edu.sgiris-biotech.de. However, it does not entirely eliminate the problem. Alternative strategies to suppress β-elimination include introducing a glycine (B1666218) spacer between the C-terminal cysteine and the resin, which can alter the acidity of the α-carbon proton, or utilizing different resin linkers rapp-polymere.comntu.edu.sgresearchgate.net.
Aspartimide Formation
Aspartimide formation is a prevalent side reaction in SPPS, particularly affecting aspartic acid (Asp) residues. This process involves the cyclization of the Asp side chain's β-carboxyl group onto the peptide backbone's amide nitrogen, forming a cyclic imide intermediate. This aspartimide can then be opened non-selectively by nucleophiles (like water or the deprotection base), yielding a mixture of α- and β-linked peptides, and potentially racemized products nih.goviris-biotech.deresearchgate.netunibo.it.
While primarily associated with Asp residues, the nature of the amino acid following Asp significantly influences the propensity for aspartimide formation. Sequences such as Asp-Gly, Asp-Asn, Asp-Asp, Asp-Arg, Asp-Thr, and Asp-Cys are known to be particularly prone nih.govresearchgate.net. Specifically concerning H-Cys(Trt)-OtBu, the motif Asp(OtBu)-Cys(Trt) has been shown to be less susceptible to aspartimide formation during repetitive piperidine treatments compared to the Asp(OtBu)-Cys(Acm) motif bachem.com. Strategies to prevent aspartimide formation include using sterically hindered Asp side-chain protecting groups (e.g., OtBu, OMpe, adamantyl esters) or employing backbone protection strategies nih.govpeptide.comiris-biotech.deresearchgate.netresearchgate.net.
Table 2: Aspartimide Formation Tendency with Cysteine-Containing Asp Motifs
| Asp-Cys Motif | Sensitivity to Piperidine Treatment | Notes | Reference |
| Asp(OtBu)-Cys(Acm) | High | Readily forms aspartimide in the presence of bases. | bachem.com |
| Asp(OtBu)-Cys(Trt) | Low | Significantly less sensitive to repetitive piperidine treatments during Fmoc-based SPPS. | bachem.com |
Kinetic Studies of Coupling and Deprotection Steps
The efficiency and success of SPPS are intrinsically linked to the kinetics of the coupling and deprotection steps. While detailed quantitative kinetic studies specifically for this compound under all possible conditions are extensive, general trends and factors influencing reaction rates are well-documented.
Coupling Kinetics: The rate of peptide bond formation is influenced by the choice of coupling reagent, solvent, temperature, and the specific amino acid being coupled. For instance, microwave irradiation can significantly accelerate coupling reactions, reducing reaction times from hours to minutes nih.gov. Coupling reagents like HATU, HBTU, and DIC/Oxyma have varying activation rates and efficiencies. The bulky nature of the Trt group on cysteine can sometimes affect coupling kinetics, potentially requiring longer reaction times or optimized coupling protocols rsc.org. The use of additives like HOBt or Oxyma can also influence the kinetics by acting as catalysts or suppressors of side reactions, thereby indirectly affecting the observed rate of desired product formation.
Deprotection Kinetics: The removal of the Fmoc protecting group, typically achieved with a piperidine solution, is a critical step that must be kinetically efficient to avoid prolonged exposure of the growing peptide chain to basic conditions, which can promote side reactions like aspartimide formation or β-elimination unibo.it. The rate of Fmoc cleavage is generally rapid, often completed within minutes. However, the cumulative effect of repeated deprotection cycles can still contribute to side product accumulation. The stability of the Trt and OtBu protecting groups under various deprotection and cleavage conditions is also a kinetic consideration; while Trt is generally stable to Fmoc deprotection, its lability under acidic cleavage conditions is a key factor in side reaction generation thermofisher.com.
Compound Names Mentioned:
this compound
S-Trityl-L-cysteine tert-butyl ester
Fmoc-Cys(Trt)-OH
Fmoc-Cys(Acm)-OH
Fmoc-Asp(OtBu)-OH
Piperidine
Trityl cations
2-chlorotrityl chloride (2-ClTrt) resin
Fmoc-XAL-PEG-PS
Trifluoroacetic acid (TFA)
Diisopropylcarbodiimide (DIC)
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)
Hexamethylene ammonium (B1175870) hexafluorophosphate (B91526) (HMM)
N-methylmorpholine (NMM)
1-hydroxybenzotriazole (HOBt)
HATU
HBTU
3-(1-piperidinyl)alanine
Dehydroalanine
Aspartic acid (Asp)
Glycine (Gly)
Asparagine (Asn)
Arginine (Arg)
Threonine (Thr)
Aspartimide
Purification and Analytical Methodologies in H Cys Trt Otbu Synthesis
Purification Techniques for H-Cys(Trt)-OtBu and its Peptide Intermediates
The purification of this compound and peptide intermediates derived from it involves a range of techniques, from simple precipitation and recrystallization to more sophisticated chromatographic methods. These methods are often used in conjunction with solvent extraction and washing procedures to remove soluble impurities.
Precipitation is a widely used technique for the initial isolation and purification of this compound and its peptide derivatives from reaction mixtures. This method relies on the principle of differential solubility. The crude product, dissolved in a suitable solvent, is precipitated by the addition of a non-solvent, a liquid in which the desired compound is insoluble or has very low solubility.
A common non-solvent used for this purpose is diethyl ether. sigmaaldrich.comrsc.orgrsc.orggoogle.com After a reaction is complete and the solvent is concentrated, the addition of cold ether can induce the precipitation of the peptide product, leaving more soluble impurities in the solution. sigmaaldrich.comrsc.org For instance, after cleaving a peptide from the resin, the filtrate can be evaporated and the peptide precipitated with ether. sigmaaldrich.com This technique is particularly effective for removing non-polar impurities and excess reagents. The efficiency of precipitation can be enhanced by cooling the ether, which further decreases the solubility of the peptide. sigmaaldrich.com
Recrystallization is a powerful purification technique for obtaining highly pure crystalline solids. This method involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities are typically left behind in the solvent.
In the context of this compound synthesis, recrystallization can be employed to purify intermediates. For example, after a reaction and initial workup, the resulting residue can be redissolved in a solvent like dichloromethane (B109758) (DCM) and then recrystallized. rsc.org The choice of solvent is crucial and is often determined empirically. Sometimes a mixture of solvents is used to achieve the optimal solubility profile for crystallization. The process can effectively remove impurities that have similar polarities to the product but differ in their crystallization tendencies.
Chromatography encompasses a variety of techniques that separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. It is an indispensable tool for the purification of this compound and its peptide intermediates, offering high resolution and the ability to separate closely related compounds.
Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique used to isolate and purify compounds from a mixture. It is frequently the final step in the purification of synthetic peptides to achieve the high purity required for subsequent applications. frontiersin.orgnih.govgoogleapis.comrsc.org
Reverse-phase HPLC (RP-HPLC) is the most common mode used for peptide purification. In this technique, a non-polar stationary phase (e.g., C18 or C4 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) (MeCN). frontiersin.orgnih.govgoogleapis.comrsc.orgnih.gov A gradient of increasing organic solvent concentration is often employed to elute the peptides from the column based on their hydrophobicity. frontiersin.orgnih.gov Trifluoroacetic acid (TFA) is commonly added to the mobile phase to improve peak shape and resolution. frontiersin.orgnih.govrsc.org The purity of the collected fractions is then assessed by analytical HPLC. frontiersin.orgnih.gov
Table 1: Examples of Preparative HPLC Conditions for Peptide Purification
| Stationary Phase | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate | Detection | Reference |
| C18 Silica (B1680970) | 0.05M ammonium (B1175870) acetate (B1210297) in water and acetic acid | 75% Acetonitrile and 25% Mobile phase A | Not specified | Not specified | Not specified | googleapis.com |
| Welch Ultimate XB-C4 | Water with 0.1% TFA | Acetonitrile with 0.1% TFA | 25–55% B in 30 min | 40 mL/min | 214 nm | frontiersin.orgnih.gov |
| YMC-ODS | 0.1% TFA in H₂O | 0.1% TFA in CH₃CN | 1–60% B over 100 min | 20 mL/min | 220 nm | rsc.org |
This table is for illustrative purposes and specific conditions may vary.
Column chromatography, often using silica gel as the stationary phase, is a fundamental purification technique in organic synthesis. It is particularly useful for separating compounds with different polarities on a larger scale than HPLC. rsc.orgnih.gov
In the synthesis involving this compound, column chromatography is used to purify intermediates after reactions. rsc.orgnih.gov The crude product is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column. Compounds are separated based on their affinity for the silica gel; more polar compounds adhere more strongly and elute later than less polar compounds. A gradient of increasing solvent polarity is often used to elute the compounds in a controlled manner. For example, a step gradient of ethyl acetate in dichloromethane or petroleum ether in ethyl acetate has been used to purify peptide intermediates. rsc.orgnih.gov
Table 2: Examples of Column Chromatography Conditions
| Stationary Phase | Eluent System | Compound Type | Reference |
| Silica gel-60 | Step gradient from 2% to 50% EtOAc/CH₂Cl₂ | Peptide intermediate | nih.gov |
| Silica gel | Petroleum ether/EtOAc (7:1) | Protected amino acid derivative | rsc.org |
| Silica gel | Acetone/CH₂Cl₂ (1:20) | Protected peptide | nih.gov |
This table is for illustrative purposes and specific conditions may vary.
Solvent extraction and washing are essential workup procedures used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution. rsc.orggoogle.comgoogle.comgoogle.comcsic.es This technique is routinely used to remove inorganic salts, acidic or basic impurities, and other water-soluble byproducts from the reaction mixture.
After a reaction, the mixture is often diluted with an organic solvent, such as ethyl acetate or dichloromethane, and then washed sequentially with various aqueous solutions. rsc.orggoogle.comgoogle.com These can include:
Acidic washes (e.g., dilute HCl or NH₄Cl solution) to remove basic impurities. rsc.org
Basic washes (e.g., saturated NaHCO₃ or Na₂CO₃ solution) to remove acidic impurities and unreacted acidic reagents. rsc.orgrsc.orgrsc.org
Brine washes (saturated NaCl solution) to reduce the amount of water dissolved in the organic phase. rsc.orgrsc.org
For instance, a reaction mixture in ethyl acetate might be washed with saturated ammonium chloride, followed by saturated sodium bicarbonate, and finally brine. rsc.org The organic layer containing the desired product is then dried over an anhydrous salt like Na₂SO₄ or MgSO₄, filtered, and concentrated to yield the crude product, which may then be further purified by chromatography or recrystallization. rsc.orgrsc.org
Lyophilization
Lyophilization, or freeze-drying, is a common final step in the isolation of peptides and their derivatives, including those containing this compound, following purification. fishersci.comcymitquimica.com This process is employed to remove solvents from the purified compound, yielding a stable, dry powder that is easy to handle and store.
The general procedure involves dissolving the crude or purified peptide product, often after cleavage from a solid support and precipitation, in a solvent mixture, typically aqueous acetonitrile containing a small percentage of an acid like trifluoroacetic acid (TFA). fishersci.com For instance, a peptide can be dissolved in 50% aqueous acetonitrile with 0.1% TFA before lyophilization. fishersci.com The solution is then frozen and placed under a high vacuum. The low pressure allows the frozen solvent to sublimate directly from a solid to a gaseous state, bypassing the liquid phase. This gentle drying process avoids the potential degradation that can occur with heating, preserving the integrity of the compound. The resulting product is a fluffy, white powder. rsc.org
Analytical Characterization Techniques for Synthetic Validation (Excluding Chemical/Physical Properties)
A suite of analytical techniques is essential to validate the synthesis of this compound, confirming its identity and assessing its purity. These methods provide detailed structural information and quantify the presence of any impurities.
High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound and peptides derived from it. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is most commonly used, which separates compounds based on their hydrophobicity.
Purity levels for the hydrochloride salt of this compound are often reported to be a minimum of 98%. iris-biotech.deiris-biotech.de In the context of peptide synthesis, after purification, peptides incorporating this amino acid can achieve purities exceeding 98.5% or even 99%. hmdb.ca
A typical HPLC analysis involves a C18 column and a binary solvent system, usually water (solvent A) and acetonitrile (solvent B), both containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA). csic.es A gradient elution is employed, where the concentration of the organic solvent (acetonitrile) is gradually increased to elute compounds of increasing hydrophobicity. The eluted compounds are detected by UV absorbance, commonly at 214 nm and 220 nm. csic.esrsc.org
Table 1: Representative HPLC Purity Data for this compound Derivatives
| Compound/Fragment | Purity (%) | HPLC Conditions | Reference |
| H-L-Cys(Trt)-OtBuHCl | min. 98% | Not specified | iris-biotech.de |
| H-L-Cys(Trt)-OtBuHCl | min. 99.5% Enantiomeric Purity | Not specified | iris-biotech.de |
| Protected Undecapeptide containing Cys(Trt) and OtBu | >95% | Not specified | ub.edu |
| Purified Linaclotide (contains Cys(Trt) precursor) | >98.9% | C18 column, ammonium acetate/acetonitrile gradient | rsc.org |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis of mass spectrometry. It is routinely used to confirm the identity and assess the purity of this compound containing peptides. rsc.orgjove.com Following separation by the LC system, the eluent is directed into the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). rsc.org
This technique provides the molecular weight of the synthesized compound, confirming that the correct product has been formed. jove.com For instance, in the synthesis of peptide fragments, LC-MS is used to verify the mass of the crude product after cleavage from the resin. rsc.org The molecular weight of the uncharged this compound molecule is approximately 419.6 g/mol . nih.gov
Table 2: Typical LC-MS Analytical Parameters
| Parameter | Description | Reference |
| Column | Acquity BEH C8 (2.1 x 100 mm, 1.7 µm) | rsc.org |
| Solvent A | Water with 0.02% formic acid and 0.04% TFA | rsc.org |
| Solvent B | Acetonitrile with 0.04% formic acid and 0.02% TFA | rsc.org |
| Flow Rate | 0.4 mL/min | rsc.org |
| Detection | UV at 190–300 nm followed by ESI-MS | rsc.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the molecule.
In the ¹H NMR spectrum of compounds containing the this compound moiety, characteristic signals are observed. The protons of the trityl (Trt) group typically appear as a complex multiplet in the aromatic region, around 7.2-7.4 ppm. osaka-u.ac.jp The nine protons of the tert-butyl (OtBu) group give rise to a sharp singlet in the upfield region, typically around 1.4 ppm. osaka-u.ac.jp The methine and methylene (B1212753) protons of the cysteine backbone appear at distinct chemical shifts, for example, the methine proton of the cysteine residue has been observed at approximately 4.5 ppm. osaka-u.ac.jp
¹³C NMR provides information about the carbon skeleton. The carbonyl carbon of the tert-butyl ester typically appears around 170-173 ppm. rsc.org The carbons of the trityl group produce signals in the aromatic region (120-145 ppm), while the quaternary carbon and the methyl carbons of the tert-butyl group have characteristic chemical shifts. rsc.org
Table 3: Indicative NMR Chemical Shifts for this compound Structural Moieties
| Group | Nucleus | Approximate Chemical Shift (ppm) | Reference |
| Trityl (Ar-H) | ¹H | 7.2 - 7.4 | osaka-u.ac.jp |
| tert-Butyl (-C(CH₃)₃) | ¹H | ~1.4 | osaka-u.ac.jp |
| Cysteine α-CH | ¹H | ~4.5 | osaka-u.ac.jp |
| Ester Carbonyl (C=O) | ¹³C | 170 - 173 | rsc.org |
| Trityl (Ar-C) | ¹³C | 120 - 145 | rsc.org |
High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision. This allows for the calculation of the elemental formula of the compound, providing a high degree of confidence in its identity. The calculated mass (calcd) for a proposed formula is compared to the experimentally found mass. For peptides containing the this compound unit, the observed mass typically matches the calculated mass to within a few parts per million (ppm), confirming the elemental composition. rsc.org For example, the calculated monoisotopic mass for C₂₆H₂₉NO₂S is 419.1919 g/mol . nih.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used to monitor the progress of chemical reactions, such as the coupling steps in the synthesis of peptides containing this compound. Current time information in Merrimack County, US. By spotting the reaction mixture on a TLC plate (typically silica gel) and eluting with an appropriate solvent system (e.g., a mixture of dichloromethane and methanol), the consumption of starting materials and the formation of the product can be visualized. rsc.org The separation is based on the differential partitioning of the components between the stationary phase (silica) and the mobile phase. The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system and can be used to identify the product. For instance, an Rf value of 0.35 has been reported for a peptide containing a Glu(OtBu)-Cys(Trt) moiety in a 20:1 dichloromethane:methanol (B129727) solvent system. rsc.org
Yield and Purity Determination
The successful synthesis of this compound and its derivatives is critically assessed by determining the reaction's yield and the final product's purity. These evaluations rely on a combination of quantitative analysis and sophisticated analytical techniques to ensure the compound meets the stringent quality requirements for its subsequent applications, particularly in peptide synthesis.
Research findings and synthetic protocols report a range of yields for processes involving this compound and its precursors. For instance, the synthesis of S-trityl-L-cysteine, a key intermediate, has been achieved with a high yield of 91%. rsc.org In the context of solid-phase peptide synthesis (SPPS), the yields of peptide fragments incorporating the Cys(Trt) moiety can vary. For example, a process for preparing a protected heptapeptide (B1575542) fragment reported a molar yield of 85% with a purity of 89%, while another fragment achieved a 91% molar yield with 89% purity. google.com Another patent describes the synthesis of a larger peptide fragment containing Cys(Trt) with a yield of 72% and a purity of 90.74%. google.com After purification by reversed-phase high-performance liquid chromatography (RP-HPLC), final peptide yields are often around 30-34%. nih.gov Commercial preparations of the hydrochloride salt form, this compound·HCl, often specify a purity of at least 98% and an enantiomeric purity of at least 99.7%. iris-biotech.debapeks.com
The determination of purity is accomplished using a suite of analytical methods, with High-Performance Liquid Chromatography (HPLC) being the most prevalent. cphi-online.com HPLC analysis, often coupled with mass spectrometry (LC-MS), provides detailed information on the purity of the target compound and the presence of any impurities or side products. bldpharm.comambeed.comambeed.com Researchers utilize specific HPLC conditions, such as defined solvent gradients, to achieve optimal separation of components in the crude and purified product mixtures. csic.escsic.esrsc.org For example, a common analytical approach involves a linear gradient of acetonitrile in water, with both solvents containing 0.1% trifluoroacetic acid (TFA), run over a C8 or C18 column. csic.esrsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is another cornerstone technique used for structural confirmation and purity assessment, complementing the data obtained from HPLC. rsc.orgrsc.org It verifies the chemical structure of this compound by confirming the presence of characteristic peaks for the trityl, tert-butyl, and cysteine backbone protons and carbons. rsc.orgrsc.orgfrontiersin.org
Detailed Research Findings
The following tables present a summary of reported data on the yield and purity of this compound and related peptides, along with the analytical methods employed for their determination.
Table 1: Reported Yield and Purity Data
| Compound/Peptide Fragment | Yield | Purity | Synthetic Context/Notes | Source |
| S-Trityl-L-cysteine | 91% | Not Specified | Synthesis from L-cysteine and TrCl in DMF. | rsc.org |
| Boc-Asn(Xan)-Asp(Otbu)-Glu(Otbu)-Cys(Trt)-Glu(Otbu)-Leu-OH | 72% | 90.74% | After purification with MTBE. | google.com |
| This compound·HCl | Not Applicable | >98% | Commercial product specification. | iris-biotech.debapeks.com |
| This compound·HCl | Not Applicable | >99.7% | Enantiomeric purity, commercial specification. | iris-biotech.debapeks.com |
| Protected Heptapeptide | 85% | 89% | Solid-phase synthesis of a peptide fragment. | google.com |
| Resin-attached Pentapeptide | 91% | 89% | Solid-phase synthesis of resin-bound fragment 8-12. | google.com |
| Purified Cyclic Peptides | ~30-34% | High Purity | After cleavage, deprotection, and RP-HPLC purification. | nih.gov |
Table 2: Analytical Methodologies for Purity Determination
| Technique | Conditions | Application | Source |
| HPLC | Gradient: 5-25% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 15 min. | Analysis of peptide fragments like H-Leu-Ala-Cys-OH. | csic.es |
| HPLC | Gradient: 25−35% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 15 min. | Analysis of linear somatostatin (B550006) containing Cys(Trt). | csic.es |
| HPLC | Time-dependent analysis with a gradient of methanol in 0.1% TFA/water. | Assessing the stability of S-trityl-L-cysteine tert-butyl ester. | rsc.org |
| LC-MS | Acquity BEH C8 column (2.1 × 100 mm, 1.7 µm); Gradient of acetonitrile in water with formic acid and TFA. | Standard analysis of peptide samples for mass and purity. | rsc.org |
| ¹H and ¹³C NMR | 300 MHz or higher instrument, in CDCl₃ or other suitable deuterated solvents. | Structural confirmation and purity assessment of intermediates and final products. | rsc.orgrsc.org |
| ESI-MS | Electrospray Ionization Mass Spectrometry. | Determination of molecular weight of final peptides after cleavage and purification. | nih.govrsc.org |
Emerging Trends and Future Directions in H Cys Trt Otbu Research
Microwave-Assisted Peptide Synthesis with H-Cys(Trt)-OtBu
Microwave-assisted solid-phase peptide synthesis (MW-SPPS) has emerged as a transformative technology, significantly accelerating reaction times for both coupling and deprotection steps while often improving the purity of the crude product. creative-peptides.comsigmaaldrich.cn The application of microwave energy allows for rapid and uniform heating of the reaction mixture, overcoming kinetic barriers and reducing the incidence of side reactions associated with prolonged synthesis cycles. creative-peptides.com
This compound, typically in its Nα-Fmoc protected form, is fully compatible with MW-SPPS protocols. Research has demonstrated its successful incorporation into complex peptide sequences under microwave irradiation. For instance, the synthesis of Eptifibatide, a cyclic heptapeptide (B1575542), has been optimized using a fully automated MW-SPPS protocol. acs.org In this process, Fmoc-Cys(Trt)-OH was efficiently coupled to the growing peptide chain on a Rink Amide AM resin at a 5 mmol scale. acs.org Deprotection and coupling cycles that would take hours using conventional methods can be completed in minutes with microwave assistance. acs.orgnih.gov
| Parameter | Conventional SPPS (at room temperature) | Microwave-Assisted SPPS (MW-SPPS) | Reference |
|---|---|---|---|
| Single Coupling Time | 1-2 hours | 5-15 minutes | acs.org |
| Fmoc Deprotection Time | 20-30 minutes | 3-5 minutes | nih.gov |
| Overall Synthesis Time (for a ~10-mer) | ~24-48 hours | ~4-8 hours | creative-peptides.com |
| Crude Product Purity | Often lower due to aggregation and side reactions | Generally higher due to faster cycles and reduced side reactions | sigmaaldrich.cn |
| Energy Input | Ambient | Controlled microwave irradiation (e.g., 35-65 W) | acs.orgnih.gov |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, are increasingly influencing the synthesis of fine chemicals, including protected amino acids. nih.govembopress.org The multi-step synthesis of this compound presents several opportunities for applying these principles to enhance sustainability.
Traditional synthesis routes may involve chlorinated solvents, hazardous reagents, and multiple protection/deprotection steps that generate significant waste. Future research is directed towards developing greener alternatives. This includes the use of safer, biodegradable solvents, the development of catalytic reactions to replace stoichiometric reagents, and the optimization of reaction pathways to improve atom economy. nih.govsynthiaonline.com For example, replacing solvents like dichloromethane (B109758) (DCM) with more benign alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) is a key area of focus. Furthermore, designing one-pot synthesis protocols where multiple reaction steps are carried out sequentially in the same reactor can minimize waste from intermediate workups and purifications, aligning with the green chemistry principle of reducing derivatives. nih.gov
| Green Chemistry Principle | Potential Application in this compound Synthesis | Reference |
|---|---|---|
| Prevention | Optimizing reaction conditions to minimize byproduct formation. | synthiaonline.com |
| Atom Economy | Developing catalytic routes for protection steps (e.g., tritylation, esterification) to maximize incorporation of starting materials into the final product. | synthiaonline.com |
| Less Hazardous Chemical Syntheses | Replacing hazardous reagents (e.g., phosgene (B1210022) derivatives for esterification) with safer alternatives. | nih.gov |
| Designing Safer Chemicals | This principle applies more to the final product's use, but can guide the selection of less toxic protecting groups if alternatives are considered. | embopress.org |
| Safer Solvents & Auxiliaries | Substituting chlorinated solvents with greener alternatives like ionic liquids, supercritical fluids, or bio-based solvents. | nih.gov |
| Design for Energy Efficiency | Utilizing microwave synthesis or developing reactions that proceed efficiently at ambient temperature. | nih.gov |
| Reduce Derivatives | Designing one-pot or tandem reactions to avoid unnecessary protection/deprotection of the amine or carboxyl groups during the synthesis of the building block itself. | nih.gov |
Chemoenzymatic Synthesis Strategies Involving this compound Derivatives
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the practicality of chemical methods, offers powerful new routes for constructing complex molecules. nih.gov While the synthesis of the this compound building block itself remains primarily in the domain of traditional organic chemistry, its derivatives are prime candidates for innovative chemoenzymatic strategies, particularly in the context of peptide ligation.
Future research may focus on using enzymes for the highly selective modification of peptides containing Cys(Trt)-OtBu. For example, enzymes like proteases or ligases could be engineered to catalyze the formation of a peptide bond at the N-terminus of a Cys(Trt)-OtBu-containing peptide fragment. This approach could be particularly valuable in convergent synthesis strategies, where large peptides or small proteins are assembled from smaller, protected fragments.
Another potential application is the enzymatic, regioselective deprotection of one protecting group in the presence of others. While enzymes that cleave Trt or OtBu groups in this specific context are not common, the development of novel biocatalysts is a burgeoning field. An engineered esterase could potentially hydrolyze the tert-butyl ester with high selectivity, leaving the Trt and N-terminal protecting groups intact, thus revealing a C-terminal carboxylic acid for subsequent ligation. Such strategies would provide a powerful tool for orthogonal manipulation of complex peptide architectures under mild, aqueous conditions. nih.govmdpi.com
Development of Novel Protecting Groups and Orthogonal Deprotection Strategies
The success of complex peptide synthesis, especially for molecules with multiple disulfide bonds, hinges on the concept of orthogonality—the ability to selectively remove one protecting group in the presence of others. rsc.org While the Trt group on this compound is a cornerstone of this strategy (removable with mild acid), the search for new protecting groups with unique deprotection conditions continues to expand the synthetic toolkit. researchgate.net
Recent developments have focused on thiol-protecting groups that are orthogonal not only to acid-labile groups like Trt and OtBu but also to each other. This allows for the programmed, regioselective formation of multiple disulfide bridges. nih.gov For instance, groups removable by specific reducing agents (e.g., S-Tmp, STmp), photolysis (e.g., oNB), or enzymatic cleavage offer new dimensions of orthogonality. nih.govbiotage.comacs.org
A key trend is the development of strategies that are compatible with on-resin disulfide bond formation. The combination of Cys(Trt), Cys(Acm), and a third orthogonally protected cysteine allows for the sequential formation of two disulfide bonds on the solid support before the final cleavage, which simplifies purification. Research into the lability of various protecting groups in different cleavage cocktails is ongoing. For example, studies have explored the unexpected role of triisopropylsilane (B1312306) (TIS), commonly used as a scavenger, as a potential deprotection agent itself under certain conditions, which could be exploited in new orthogonal schemes. nih.gov
| Protecting Group | Abbreviation | Typical Deprotection Conditions | Orthogonal To | Reference |
|---|---|---|---|---|
| Trityl | Trt | Mild acid (e.g., 1-5% TFA), I₂ | Fmoc, OtBu (partially), Acm, StBu | nih.govresearchgate.net |
| tert-Butyl | tBu | Strong acid (e.g., HF), PhS(O)Ph/CH₃SiCl₃ | Fmoc, Trt, Acm | nih.gov |
| Acetamidomethyl | Acm | Hg(OAc)₂, Ag(I), I₂ | Fmoc, Trt, OtBu | nih.gov |
| 4-Methoxytrityl | Mmt | Very mild acid (e.g., 1% TFA in DCM) | Fmoc, OtBu, Trt, Acm | sigmaaldrich.com |
| tert-Butylthio | StBu | Reducing agents (e.g., DTT, TCEP) | Fmoc, Trt, OtBu, Acm | biotage.com |
| S-(2,4,6-trimethoxyphenyl)thio | STmp | Mild reducing agents (e.g., 5% DTT) | Fmoc, Trt, OtBu, Acm | biotage.comacs.org |
Automation and Scale-Up Considerations for Industrial Production
The transition from laboratory-scale synthesis to industrial-scale production of peptides presents significant challenges, including efficiency, cost-effectiveness, and compliance with Good Manufacturing Practices (GMP). almacgroup.com Automation and robust scale-up strategies are critical for the commercial viability of peptide therapeutics that incorporate building blocks like this compound.
Fully automated peptide synthesizers, including those with microwave capabilities, are central to this effort. acs.org These systems allow for precise control over reaction parameters, reduce human error, and enable high-throughput synthesis. The development of a cGMP-ready, automated microwave-assisted process for Eptifibatide, which uses Cys(Trt), serves as a blueprint for future industrial applications. acs.org This process was successfully scaled to the 5 mmol level with a plan for transfer to kilogram-scale production. acs.org
Key considerations for scale-up include:
Solid Support: Selecting resins with high loading capacity and good swelling properties to maximize reactor output. almacgroup.com
Reagent Cost: The cost of protected amino acids and coupling reagents is a major factor. Process optimization aims to use minimal excesses of these materials without compromising yield or purity.
Solvent Consumption: Large-scale synthesis consumes vast quantities of solvents like DMF and DCM. Developing protocols that minimize solvent use or incorporate recycling systems is crucial for both economic and environmental reasons. almacgroup.com
Downstream Processing: Purification of the crude peptide via chromatography is often the bottleneck in large-scale production. Synthesizing a purer crude product through optimized on-resin protocols simplifies this final step.
Future trends point towards continuous manufacturing processes, such as flow chemistry, being adapted for solid-phase peptide synthesis. google.com These systems could offer superior control over reaction conditions and lead to more efficient and scalable industrial production of complex peptides.
Compound Index
| Compound Name | Abbreviation |
|---|---|
| S-trityl-L-cysteine tert-butyl ester | This compound |
| 9-Fluorenylmethoxycarbonyl | Fmoc |
| tert-Butyl | tBu / OtBu |
| Trityl | Trt |
| Acetamidomethyl | Acm |
| 4-Methoxybenzyl | Mob |
| Triisopropylsilane | TIS |
| S-(2,4,6-trimethoxyphenyl)thio | STmp |
| S-(2,4-dimethoxyphenyl)thio | S-Dmp |
| sec-isoamyl mercaptan | SIT |
| 2-methyloxolane-3-thiol | MOT |
| tert-Butylthio | StBu |
| Tetrahydropyranyl | Thp |
| Diphenylmethyl | Dpm |
| 4,4′-Bis(dimethylsulfinyl)benzhydryl | Msbh |
| ortho-Nitrobenzyl | oNB |
| 4-Methoxytrityl | Mmt |
| Dichloromethane | DCM |
| Trifluoroacetic acid | TFA |
| 1,4-Dithiothreitol | DTT |
| Tris(2-carboxyethyl)phosphine | TCEP |
| N,N'-Diisopropylcarbodiimide | DIC |
| 1-Hydroxybenzotriazole (B26582) | HOBt |
Q & A
Q. How can researchers validate conflicting purity data for this compound from different sources?
- Methodological Answer : Perform orthogonal analyses:
- HPLC : Compare retention times with certified reference standards.
- Elemental analysis : Verify C, H, N, S content against theoretical values.
- NMR : Check for residual solvents or non-protonated impurities (e.g., tert-butyl group integration). Cross-reference batch-specific COA documentation from suppliers .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
